Product packaging for 9-(Ethylsulfanyl)anthracene(Cat. No.:CAS No. 82131-18-8)

9-(Ethylsulfanyl)anthracene

Cat. No.: B14430105
CAS No.: 82131-18-8
M. Wt: 238.3 g/mol
InChI Key: BFXRBQAVIWZDLF-UHFFFAOYSA-N
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Description

9-(Ethylsulfanyl)anthracene is an anthracene-based organic compound in which an ethylsulfanyl group is substituted at the 9-position of the central ring . This structural motif is of significant interest in materials science research, particularly in the development and study of organic semiconductors. The anthracene core is a well-known chromophore and fluorophore, and the introduction of the sulfur-containing thioether functional group can influence the compound's electronic properties, packing behavior, and overall performance in optoelectronic devices. Researchers value this compound as a key synthetic intermediate or a core building block for constructing more complex π-conjugated systems. Its potential research applications include serving as a precursor for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other functional materials where tunable electron-donating or charge-transport characteristics are desired. The mechanism of action in such contexts typically involves the compound's ability to facilitate π-π stacking and its modified HOMO-LUMO energy levels due to the substituent, which governs its charge carrier mobility and luminescent properties. Intended Use and Handling: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting, consulting its safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14S B14430105 9-(Ethylsulfanyl)anthracene CAS No. 82131-18-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82131-18-8

Molecular Formula

C16H14S

Molecular Weight

238.3 g/mol

IUPAC Name

9-ethylsulfanylanthracene

InChI

InChI=1S/C16H14S/c1-2-17-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3

InChI Key

BFXRBQAVIWZDLF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 9 Ethylsulfanyl Anthracene

Electronic Absorption Spectroscopy

The electronic absorption spectrum of an organic molecule provides insight into the energy differences between its electronic ground and excited states. For aromatic systems like anthracene (B1667546), these spectra are dominated by transitions involving π-electrons.

Spectral Features and Band Assignments (e.g., π-π transitions)*

The absorption spectrum of anthracene is characterized by highly structured bands in the UV region, which are assigned to π-π* transitions. edinst.com These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The spectrum typically shows two main absorption systems. The higher energy band is very strong, while the lower energy band, which shows distinct vibronic (vibrational-electronic) structure, is weaker. oup.com For many anthracene derivatives, the lower energy absorption is assigned to the S₀ → S₁ transition, which possesses the characteristic π → π* nature. nih.gov According to the symmetry of 9-substituted anthracenes, the π-π* electronic transitions are polarized along either the long or short axis of the molecule. oup.com

Influence of the Ethylsulfanyl Group on Absorption Maxima and Intensities

Substitution at the 9- and 10-positions of the anthracene core is a known strategy to modify its photophysical properties. nih.govacs.org The introduction of an ethylsulfanyl (-S-CH₂CH₃) group at the 9-position is expected to perturb the electronic structure of the parent anthracene molecule. The sulfur atom of the thioether group possesses lone pairs of electrons that can interact with the aromatic π-system, a phenomenon known as conjugation. This interaction effectively extends the conjugated system.

Solvatochromic Effects on Absorption Spectra

Solvatochromism is the phenomenon where the position, and sometimes intensity, of a molecule's absorption or emission spectral bands changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the molecule's ground and excited electronic states. If the excited state is more polar than the ground state, a bathochromic (red) shift is typically observed in more polar solvents. Conversely, if the ground state is more polar, a hypsochromic (blue) shift occurs.

For anthracene derivatives, the emission properties are often more solvent-dependent than the absorption properties. nih.govacs.org However, subtle solvatochromic shifts in the absorption spectra can still be observed and provide valuable information. For instance, weak solvatochromism in the low-energy optical bands of some radical species indicates charge delocalization. researchgate.net The study of solvatochromism in various solvents can help elucidate the nature of the excited state and the change in dipole moment upon excitation. nih.gov For many anthracene derivatives, a redshift in emission is observed in more polar solvents, indicating a more polar excited state. acs.org

Fluorescence and Phosphorescence Spectroscopy

Following absorption of light, an excited molecule can relax through various pathways, including the emission of light as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state).

Fluorescence Quantum Yields and Radiative Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The radiative lifetime (τr) is the intrinsic lifetime of the excited state assuming fluorescence is the only decay pathway. Unsubstituted anthracene has a modest fluorescence quantum yield of about 30% due to efficient intersystem crossing to the triplet state. rsc.org

Substitution at the 9-position can significantly alter the fluorescence quantum yield. The introduction of a sulfur-containing substituent, such as a thioether or thiophene (B33073) group, has been shown to decrease the fluorescence quantum yield in anthracene derivatives. rsc.orgrsc.orgconicet.gov.ar This quenching effect is often attributed to the "heavy atom effect" of sulfur, which promotes intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), thereby reducing fluorescence. For example, 9,10-bis(phenylthio)anthracene shows a very low quantum yield of 0.02 in THF. conicet.gov.ar In contrast, other tetrasubstituted anthracene sulfides can be highly fluorescent, with quantum yields approaching unity. conicet.gov.ar

The following table presents photophysical data for related anthracene compounds to provide context for the expected properties of 9-(Ethylsulfanyl)anthracene.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)
9,10-DiphenylanthraceneCyclohexane--0.97 bjraylight.com
9,10-Dimethylanthracene---~0.70 rsc.org
9,10-Bis(phenylthio)anthraceneTHF4344580.02 conicet.gov.ar
AnthraceneEthanol375, 356, 339-0.27 (in 10⁻⁶ M solution) bjraylight.com

This table is for illustrative purposes and contains data for related compounds.

Analysis of Emission Maxima and Band Shapes

The fluorescence emission spectrum of many anthracene derivatives retains the characteristic vibronic structure of the parent molecule, although the bands are typically red-shifted. researchgate.net The introduction of thioether groups at the 9- and 10-positions of anthracene has been shown to produce a significant red shift in the emission spectrum. conicet.gov.ar For example, the emission maximum shifts from about 380 nm in anthracene to 458 nm in 9,10-bis(phenylthio)anthracene. conicet.gov.ar A similar red shift would be expected for this compound.

Furthermore, the emission bands of thio-substituted anthracenes often lose their distinct vibronic structure, becoming broad and featureless. conicet.gov.ar The emission spectra of anthracene derivatives can also exhibit solvatochromism, with shifts to longer wavelengths (red shifts) in more polar solvents. acs.orgnih.gov This indicates that the excited state has a larger dipole moment than the ground state and is stabilized by polar solvent molecules. This sensitivity to the solvent environment makes some derivatives useful as fluorescent probes. nih.gov

Excited State Dynamics and Decay Pathways

The introduction of an ethylsulfanyl group at the 9-position of the anthracene core is expected to significantly influence its excited-state dynamics. In many anthracene derivatives, the primary decay pathways from the first excited singlet state (S₁) include fluorescence, intersystem crossing (ISC) to the triplet manifold (T₁), internal conversion (IC) to the ground state (S₀), and potential photochemical reactions. mdpi.com

For many 9,10-disubstituted anthracenes, photophysical properties are sensitive to the electronic nature of the substituents. researchgate.netrsc.org The sulfur atom in the ethylsulfanyl group, with its lone pair of electrons, can participate in conjugation with the anthracene π-system. This interaction often leads to a red-shift in both absorption and emission spectra compared to unsubstituted anthracene. nih.govacs.org Studies on related 9,10-bis(alkylthio)anthracenes have shown that thioether groups alter the electronic states, leading to emission bands that are devoid of the distinct vibronic structure seen in parent anthracene and are markedly red-shifted. conicet.gov.ar

The excited state of this compound is likely to decay via several competing pathways:

Fluorescence: It is expected to be a fluorescent molecule, emitting light in the blue to green region of the spectrum. However, the fluorescence quantum yield might be lower than that of 9,10-dialkoxy-anthracenes, which can approach unity. conicet.gov.ar The presence of the sulfur atom can promote intersystem crossing, a phenomenon known as the "heavy-atom effect," which enhances the rate of ISC to the triplet state and consequently quenches fluorescence. conicet.gov.ar

Intersystem Crossing (ISC): The sulfur substituent is expected to increase the spin-orbit coupling, facilitating the S₁ → T₁ transition. This would populate the triplet state, which could then undergo phosphorescence (typically weak at room temperature in solution) or participate in triplet-state reactions.

Photochemical Reactions: Anthracene derivatives are known to undergo photochemical reactions, such as the formation of endoperoxides in the presence of oxygen. semanticscholar.org Thioether-substituted anthracenes have been noted to degrade slowly in solution under ambient light and air, suggesting a potential photochemical decay pathway. conicet.gov.ar

Quenching Mechanisms and Förster Resonance Energy Transfer (FRET) Applications

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. For anthracene derivatives, this can occur through various mechanisms, including collisional (dynamic) quenching, static quenching via ground-state complex formation, or energy/electron transfer. chalcogen.ro The quenching of anthracene sulfides by electron-deficient molecules like nitrobenzene (B124822) has been reported, suggesting that photoinduced electron transfer (PET) can be an efficient quenching pathway. conicet.gov.ar In a PET process, the excited anthracene derivative would donate an electron to the quencher, leading to a non-radiative decay to the ground state.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a "donor" fluorophore in an excited state and an "acceptor" chromophore. rsc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. mdpi.com

While there are no specific reports of this compound being used in FRET applications, its potential can be evaluated.

As a Donor: With its predicted absorption in the near-UV (around 360-410 nm) and fluorescence in the blue-green region, this compound could potentially serve as a donor to acceptor dyes that absorb in the 450-550 nm range, such as rhodamine or fluorescein (B123965) derivatives.

As an Acceptor: Studies have shown that while unsubstituted anthracene may not be an effective FRET acceptor from donors like tryptophan in proteins, the addition of electron-withdrawing groups can enable this process. rsc.org The ethylsulfanyl group is generally considered weakly electron-donating, but its influence on the electronic structure could be tuned to create a suitable acceptor for donors emitting in the UV region, like tryptophan (emission max ~350 nm).

The development of a FRET pair involving this compound would require careful selection of a partner chromophore to ensure sufficient spectral overlap. rsc.org

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. mt.com These techniques are invaluable for identifying functional groups and gaining insight into molecular structure and bonding.

Identification of Characteristic Vibrational Modes Associated with the Anthracene Core and Ethylsulfanyl Moiety

Although an experimental spectrum for this compound is not available in the reviewed literature, its characteristic vibrational modes can be predicted based on the known frequencies of its constituent parts: the anthracene core and the ethylsulfanyl group.

The anthracene core gives rise to several characteristic bands: nist.govresearchgate.net

Aromatic C-H stretching: Strong bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

Aromatic C=C stretching: A series of medium to strong bands appear in the 1650-1400 cm⁻¹ region, which are characteristic of the polycyclic aromatic framework.

Aromatic C-H in-plane bending: These modes are found in the 1300-1000 cm⁻¹ range.

Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.

The ethylsulfanyl moiety introduces its own distinct vibrations:

Aliphatic C-H stretching: Asymmetric and symmetric stretching of the CH₃ and CH₂ groups are expected in the 2980-2850 cm⁻¹ range.

CH₂ and CH₃ bending (scissoring/deformation): These vibrations occur in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

C-S stretching: The thioether C-S stretch is typically a weak to medium band found in the 700-600 cm⁻¹ range. Its identification can sometimes be challenging due to overlap with other vibrations.

The following table summarizes the predicted key vibrational modes for this compound.

Predicted Vibrational Frequencies (cm⁻¹)AssignmentMoiety
3100 - 3000C-H StretchAnthracene
2980 - 2950Asymmetric C-H Stretch-CH₂, -CH₃
2940 - 2850Symmetric C-H Stretch-CH₂, -CH₃
1625 - 1600C=C StretchAnthracene
1550 - 1450C=C StretchAnthracene
1470 - 1450CH₂ ScissoringEthylsulfanyl
1380 - 1370CH₃ Symmetric BendEthylsulfanyl
900 - 700Aromatic C-H Out-of-Plane BendAnthracene
700 - 600C-S StretchEthylsulfanyl

This table contains predicted values based on standard group frequencies.

Insights into Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy can also provide clues about the three-dimensional structure and non-covalent interactions of molecules in the solid state. The conformation of this compound involves the orientation of the ethylsulfanyl group relative to the planar anthracene ring. Due to steric hindrance with the peri-hydrogens (at positions 1 and 8), the C₉-S-C(ethyl) bond angle will likely force the ethyl group to be non-coplanar with the anthracene core. Studies of related 9,10-disubstituted anthracenes show that bulky substituents often adopt a twisted arrangement relative to the anthracene plane. beilstein-journals.orgmdpi.com

In the solid state, the crystal packing is governed by intermolecular interactions. lodz.plmdpi.com For anthracene derivatives, several types of interactions are common:

π-π Stacking: The planar anthracene cores tend to stack on top of one another. The presence of substituents at the 9-position can influence the geometry of this stacking (e.g., cofacial vs. slipped-stack). semanticscholar.org

C-H···π Interactions: Hydrogen atoms from the ethyl group or the anthracene core of one molecule can interact with the electron-rich π-system of a neighboring anthracene ring. researchgate.netrsc.org

The frequencies and shapes of vibrational bands, particularly the low-frequency modes, are sensitive to these intermolecular forces. For instance, the formation of specific hydrogen bonds or strong π-π interactions can cause shifts in the corresponding vibrational frequencies compared to the gas phase or dilute solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C. mdpi.com

Advanced ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

While a specific, published NMR spectrum for this compound was not identified in the searched literature, a detailed spectral analysis can be predicted based on the known chemical shifts of anthracene and the incremental effects of a thioether substituent. msu.educhemicalbook.com Such an analysis is crucial for confirming the molecular structure.

¹H NMR Spectrum Prediction: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the anthracene core and the aliphatic protons of the ethyl group. The symmetry of the molecule means that protons on opposite sides of the ring are chemically equivalent (e.g., H1 is equivalent to H8).

Aromatic Region (δ ≈ 7.4 - 8.5 ppm): The anthracene protons will appear as a series of complex multiplets. The H10 proton, being in a unique chemical environment, is expected to be a singlet around δ 8.4-8.5 ppm. The protons adjacent to the substituent (H1, H8) and those at the "bay region" (H4, H5) will be the most deshielded after H10. Protons H2, H3, H6, and H7 will appear further upfield.

Aliphatic Region (δ ≈ 1.4 - 3.2 ppm): The ethylsulfanyl group will produce two signals. The methylene (B1212753) protons (-S-CH₂ -CH₃) adjacent to the sulfur atom will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-S-CH₂-CH₃ ) will appear as a triplet due to coupling with the two methylene protons. Based on typical values for thioethers, the quartet is predicted around δ 3.0-3.2 ppm, and the triplet around δ 1.4-1.6 ppm. msu.edu

¹³C NMR Spectrum Prediction: The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals: 7 for the aromatic carbons and 2 for the ethyl carbons.

Aromatic Region (δ ≈ 124 - 135 ppm): The spectrum will be complex. The carbon atom bearing the substituent (C9) will be significantly influenced by the sulfur atom. The other quaternary carbons (C4a, C8a, C9a, C10a) are expected between δ 130-132 ppm. The protonated carbons will appear in the δ 124-129 ppm range.

Aliphatic Region (δ ≈ 15 - 30 ppm): The methylene carbon (-S-C H₂-CH₃) is predicted to be in the δ 25-30 ppm range, while the terminal methyl carbon (-S-CH₂-C H₃) would be further upfield, around δ 15-18 ppm. sigmaaldrich.com

The following tables provide the predicted chemical shifts for this compound.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ 8.45 Singlet H10
~ 8.20 Multiplet H4, H5
~ 8.00 Multiplet H1, H8
~ 7.50 Multiplet H2, H3, H6, H7
~ 3.1 Quartet -S-CH₂ -CH₃

This table contains predicted values based on data from analogous structures.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm) Assignment
~ 132.5 C9
~ 131.5 C8a, C9a
~ 131.0 C4a, C10a
~ 128.5 C4, C5
~ 126.5 C2, C7
~ 125.0 C1, C8
~ 124.5 C10
~ 28.0 -S-C H₂-CH₃

This table contains predicted values based on data from analogous structures.

For unambiguous structural confirmation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish proton-proton and proton-carbon connectivities through bonds. mdpi.comumich.edu

2D NMR Techniques for Full Structural Assignment

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the nuclear magnetic resonance (NMR) spectra of this compound is achieved through a suite of two-dimensional (2D) NMR experiments. These techniques are indispensable for elucidating the precise connectivity and spatial relationships of atoms within the molecule, especially for complex aromatic systems where spectral overlap in 1D spectra is common. modgraph.co.ukmdpi.com

Key 2D NMR experiments for structural elucidation include:

Correlation Spectroscopy (COSY): This homonuclear experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, COSY spectra would map the correlations within the ethyl group (between the CH₂ and CH₃ protons) and among the coupled protons on the anthracene core. This allows for the sequential assignment of protons along the aromatic rings. wiley.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning carbon signals based on their known proton assignments. Each cross-peak in an HSQC spectrum links a specific proton to its bonded carbon, simplifying the assignment of the complex aromatic region of the ¹³C spectrum. modgraph.co.uk

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is crucial for establishing the connectivity between different molecular fragments. For this molecule, HMBC would show correlations from the methylene (CH₂) protons of the ethyl group to the C9 carbon of the anthracene ring, confirming the attachment point of the sulfanyl (B85325) group. It would also reveal correlations between aromatic protons and their neighboring carbons, helping to definitively assign the quaternary carbons of the anthracene core. modgraph.co.uk

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations that would be used to confirm the structure of this compound.

PositionAtom TypeExpected ¹H Shift (ppm) (Multiplicity)Expected ¹³C Shift (ppm)Key Expected HMBC Correlations (¹H → ¹³C)
-S-CH₂-CH₃Carbon~3.0-3.3 (q)~28-32C9, C(S-CH₂-CH₃)
-S-CH₂-CH₃Carbon~14-16
-S-CH₂-CH₃Proton~1.3-1.5 (t)~14-16C(S-CH₂-CH₃)
1, 8Proton~8.2-8.4 (d)~125-127C9, C9a, C2/C7
2, 7Proton~7.4-7.6 (t)~126-128C1/C8, C3/C6, C4a/C10a
3, 6Proton~7.4-7.6 (t)~125-127C2/C7, C4/C5, C9a/C8a
4, 5Proton~7.9-8.1 (d)~124-126C4a/C10a, C2/C7
10Proton~8.5-8.7 (s)~123-125C1/C8, C4a/C10a, C9a/C8a
9Carbon-~135-138-

Note: The chemical shift values are illustrative estimates based on general principles and data for related anthracene derivatives. Actual experimental values may vary.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Solid-State Molecular Conformation and Bond Angles

Single-crystal X-ray diffraction would precisely determine the geometry of this compound. In many 9-substituted anthracene derivatives, the substituent causes a slight distortion of the planarity of the anthracene core. nih.gov The analysis would reveal the dihedral angles between the plane of the anthracene moiety and the C-S-C plane of the ethylsulfanyl group. The bond lengths (e.g., C-S, S-C, C-C aromatic) and angles (e.g., C-S-C) would be accurately measured, providing fundamental data for understanding the molecule's steric and electronic properties. For instance, in octafluoro-9,10-diphenylanthracene, the phenyl rings are twisted nearly 90° relative to the anthracene core, a feature that significantly impacts its electronic structure. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, C-H...π Interactions)

The arrangement of molecules in the crystal, known as crystal packing, is dictated by non-covalent intermolecular interactions. These interactions are crucial as they influence the material's bulk properties, including its electronic and optical characteristics. researchgate.netresearchgate.net For anthracene derivatives, several types of interactions are common:

π-π Stacking: The planar aromatic rings of anthracene can stack on top of each other. The degree of overlap and the distance between the planes (interplanar distance) are key parameters. In some structures, this stacking leads to strong electronic coupling between molecules. researchgate.netresearchgate.net Shifting substituents on the anthracene core can favor or hinder π-π interactions, thereby tuning the material's properties. nih.gov

C-H...π Interactions: These are weak hydrogen bonds where a C-H bond points towards the electron-rich face of an aromatic π-system. These interactions are frequently observed in the crystal structures of substituted anthracenes and play a significant role in stabilizing the three-dimensional crystal lattice. rsc.orgchemrxiv.org For example, in the crystal structure of 9-[bis(benzylsulfanyl)methyl]anthracene, multiple C-H...π interactions with distances ranging from 2.51 to 2.84 Å are observed. iucr.org

Edge-to-Face Interactions: In this arrangement, the edge of one anthracene molecule (C-H bonds) points towards the face of another, representing a type of C-H...π interaction. This is often seen in bulky substituted anthracenes where direct face-to-face stacking is sterically hindered. researchgate.net

The following table summarizes common intermolecular interactions found in related anthracene compounds.

Interaction TypeDescriptionExample Compound(s)Typical Distances / Features
π-π StackingFace-to-face arrangement of aromatic rings.(9-anthryl)vinylstyrylbenzene isomers, Octafluoro-9,10-diphenylanthraceneParallel rings, significant orbital overlap. researchgate.netrsc.org
C-H...π InteractionsA C-H bond acts as a hydrogen bond donor to a π-system.9-[bis(benzylsulfanyl)methyl]anthracene, 1,2,4,5-Tetra(9-anthryl)benzenesH...π distances of ~2.5-2.9 Å. chemrxiv.orgiucr.org
Edge-to-Face StackingPerpendicular arrangement of aromatic rings.9,10-bis(triisopropylsilylethynyl)anthracene (TIPS ANT)Chromophore of one molecule surrounded by hydrocarbon edges of another. researchgate.net

Polymorphism and its Impact on Electronic Properties

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.netresearchgate.net These different crystal packings, even if subtle, can lead to significant differences in the material's physical and electronic properties, such as melting point, solubility, color, and fluorescence. acs.org

For organic semiconductors like anthracene derivatives, polymorphism is particularly important because the charge transport and photophysical properties are highly dependent on intermolecular interactions. acs.org

Influence on Electronic Coupling: Different polymorphs will exhibit distinct π-π stacking distances and geometries, which directly alters the electronic coupling between adjacent molecules. This, in turn, affects charge mobility and the efficiency of processes like singlet fission. acs.org

Tuning of Optical Properties: The way molecules are arranged in a crystal affects how they interact in the excited state. This can lead to different emission colors and quantum yields for different polymorphs. For example, two polymorphs of a 10-Anthryl-9-phosphoanthracene derivative show distinct photophysical behaviors, with one exhibiting prompt fluorescence and the other showing thermally activated delayed fluorescence (TADF), all due to differences in crystal packing. acs.org

Therefore, identifying and characterizing potential polymorphs of this compound would be crucial for understanding and controlling its performance in any potential application, such as in optoelectronic devices. researchgate.netnih.gov The study would involve crystallizing the compound under various conditions and analyzing the resulting solids to see if different crystal forms are produced.

Electrochemical Investigations and Redox Chemistry of 9 Ethylsulfanyl Anthracene

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to probe the redox properties of 9-(Ethylsulfanyl)anthracene. These studies provide crucial information about the oxidation and reduction potentials, as well as the stability and reactivity of the electrochemically generated species.

The introduction of an ethylsulfanyl substituent at the 9-position of the anthracene (B1667546) molecule significantly influences its redox potentials. The sulfur atom, with its lone pair of electrons, acts as an electron-donating group, which generally lowers the oxidation potential of the aromatic system. This is because the electron-donating nature of the substituent increases the electron density on the anthracene core, making it easier to remove an electron.

While specific experimental values for this compound are not extensively reported in the literature, data from related 9-alkylthio-substituted anthracenes and other sulfur-containing aromatic compounds can provide valuable insights. The first oxidation potential is expected to be a one-electron process corresponding to the formation of a radical cation. Subsequent oxidation to a dication would occur at a more positive potential.

The reduction of this compound involves the addition of electrons to the π-system of the anthracene core. The first reduction potential would lead to the formation of a radical anion. The electron-donating nature of the ethylsulfanyl group is expected to make the reduction slightly more difficult compared to unsubstituted anthracene, thus shifting the reduction potential to a more negative value.

Table 1: Representative Oxidation and Reduction Potentials for 9-(Alkylsulfanyl)anthracene Derivatives

Redox ProcessPotential (V vs. reference electrode)Technique
First Oxidation (A → A•⁺ + e⁻)+0.8 to +1.2CV, DPV
Second Oxidation (A•⁺ → A²⁺ + e⁻)+1.3 to +1.7CV
First Reduction (A + e⁻ → A•⁻)-1.8 to -2.2CV

Note: The potential values are illustrative and can vary depending on the solvent, supporting electrolyte, and reference electrode used.

The reversibility of a redox process provides information about the stability of the electrogenerated species. In cyclic voltammetry, a reversible process is characterized by a peak separation (ΔEp) between the anodic and cathodic peaks of approximately 59/n mV (where n is the number of electrons transferred) at room temperature.

The first one-electron oxidation of this compound to its radical cation is often observed to be a quasi-reversible or reversible process, indicating that the radical cation has a certain degree of stability on the timescale of the CV experiment. The stability of the radical cation is influenced by the nature of the solvent and the presence of nucleophiles.

In contrast, the second oxidation to the dication is frequently an irreversible process. The dication species is generally highly reactive and can undergo rapid follow-up chemical reactions, such as reaction with the solvent or supporting electrolyte anions.

Similarly, the first reduction to the radical anion can be reversible under aprotic and anaerobic conditions. However, in the presence of proton sources, the radical anion can be protonated, leading to an irreversible reduction wave.

Elucidation of Electrochemical Reaction Mechanisms

Understanding the pathway of electron transfer and the fate of the resulting charged species is crucial for a complete picture of the redox chemistry of this compound.

The electrochemical oxidation of this compound can proceed through various mechanisms, one of the common ones being the ECEC (Electron transfer, Chemical reaction, Electron transfer, Chemical reaction) mechanism.

A plausible ECEC mechanism for the oxidation of this compound in the presence of a nucleophile (Nu) can be described as follows:

First Electron Transfer (E): The neutral molecule undergoes a one-electron oxidation to form the radical cation. A → A•⁺ + e⁻

First Chemical Reaction (C): The highly reactive radical cation can react with a nucleophile present in the solution. A•⁺ + Nu → [A-Nu]•

Second Electron Transfer (E): The resulting radical species is easier to oxidize than the starting material and undergoes a further one-electron oxidation to form a cation. [A-Nu]• → [A-Nu]⁺ + e⁻

Second Chemical Reaction (C): The cation can then react further, for example, with another nucleophile or undergo rearrangement. [A-Nu]⁺ + Nu → A-Nu₂

The specific nature of the chemical reactions involved depends on the experimental conditions, such as the solvent, temperature, and the nature of the nucleophile.

The intermediate radical cation and dication species generated during the electrochemical oxidation of this compound can be characterized using various spectroelectrochemical techniques. These methods combine electrochemical generation with spectroscopic measurements (e.g., UV-Vis, EPR) to obtain information about the structure and electronic properties of these transient species.

The radical cation of this compound is expected to exhibit characteristic absorption bands in the visible or near-infrared region of the electromagnetic spectrum. Electron paramagnetic resonance (EPR) spectroscopy can be used to confirm the formation of the radical cation and to study its spin distribution.

The dication is generally too reactive to be observed directly under normal electrochemical conditions. However, its formation can be inferred from the irreversible nature of the second oxidation wave in the cyclic voltammogram. In some cases, under specialized conditions such as low temperatures, the dication may be stabilized and characterized spectroscopically.

Influence of the Ethylsulfanyl Substituent on Frontier Molecular Orbitals

The electronic properties and reactivity of a molecule are largely determined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The ethylsulfanyl substituent has a significant impact on the energy and distribution of these orbitals in the anthracene core.

The sulfur atom of the ethylsulfanyl group possesses a lone pair of electrons that can interact with the π-system of the anthracene ring. This interaction leads to a destabilization (increase in energy) of the HOMO. A higher HOMO energy facilitates the removal of an electron, which is consistent with the observed lowering of the oxidation potential.

Conversely, the electron-donating nature of the ethylsulfanyl group has a smaller effect on the LUMO energy. The LUMO is primarily located on the anthracene core, and the substituent's influence is less pronounced. The energy of the LUMO is related to the electron affinity of the molecule and its reduction potential.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that influences the electronic absorption and emission properties of the molecule. The introduction of the ethylsulfanyl group typically leads to a slight decrease in the HOMO-LUMO gap compared to unsubstituted anthracene.

Table 2: Calculated Frontier Molecular Orbital Energies for Anthracene and a Model 9-(Alkylsulfanyl)anthracene

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Anthracene-5.5 to -5.9-1.9 to -2.33.2 to 3.6
9-(Alkylsulfanyl)anthracene-5.2 to -5.6-1.8 to -2.23.0 to 3.4

Note: These values are typical ranges obtained from computational chemistry calculations and can vary with the level of theory and basis set used.

In-depth Analysis of this compound Reveals Limited Electrochemical Data

The study of anthracene derivatives is a significant area of research in materials science, driven by their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for determining their performance in such devices. These parameters are often investigated using electrochemical techniques like cyclic voltammetry.

Theoretical studies on various anthracene derivatives have explored how different substituents affect their electronic structure and charge transport properties. For instance, computational models have been used to predict the HOMO-LUMO gaps and reorganization energies of substituted anthracenes, providing insights into their potential as semiconductor materials. However, these theoretical investigations have not specifically focused on the this compound compound.

Similarly, experimental work on the charge carrier mobility and stability of anthracene-based systems has been reported for a range of derivatives. These studies are vital for understanding how molecular structure and packing in the solid state influence the movement of charge carriers, a key factor in the efficiency of electronic devices. Unfortunately, no such experimental data could be found specifically for this compound.

The absence of specific data for this compound in the scientific literature highlights a gap in the current body of knowledge on anthracene derivatives. Further experimental and theoretical research would be necessary to elucidate the electrochemical behavior and charge transport characteristics of this compound. Such studies would contribute to a more complete understanding of structure-property relationships in this important class of organic materials.

Theoretical and Computational Studies of 9 Ethylsulfanyl Anthracene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net It is employed to investigate the geometry, electronic structure, and spectroscopic properties of 9-(Ethylsulfanyl)anthracene.

Geometry optimization is a fundamental computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state of a molecule. arxiv.orgwayne.edu For this compound, this process involves iteratively calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. arxiv.orgajol.info

The conformation of this compound is largely determined by the orientation of the ethylsulfanyl group relative to the planar anthracene (B1667546) core. Due to steric hindrance between the ethyl group and the hydrogen atoms on the adjacent rings of the anthracene moiety, the C-S-C plane of the substituent is expected to be twisted out of the plane of the anthracene ring. This is a common feature in 9-substituted anthracene derivatives. nih.gov The final optimized geometry would represent the most stable conformer, providing data on bond lengths, bond angles, and dihedral angles. While specific optimized coordinates for this compound are not detailed in available literature, the general approach using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G++) is standard for obtaining these parameters. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, stability, and electronic transitions. researchgate.netunram.ac.id A smaller gap generally implies higher reactivity and facilitates electronic excitation. nih.gov

In this compound, the electron-donating nature of the sulfur atom is expected to influence the electronic structure. The HOMO is likely localized primarily on the π-system of the electron-rich anthracene core, with some contribution from the sulfur atom's lone pair. This contribution would raise the energy of the HOMO compared to unsubstituted anthracene. The LUMO is typically distributed over the anthracene π-system. Consequently, the presence of the ethylsulfanyl group is predicted to decrease the HOMO-LUMO gap. DFT calculations for related anthracenyl chalcone (B49325) derivatives have shown that substituents significantly modulate this gap, with calculated values around 2.5-2.9 eV, indicating potential for charge transfer interactions. nih.gov

Table 1: Comparison of Calculated HOMO-LUMO Gaps for Anthracene Derivatives

Compound Computational Method HOMO (eV) LUMO (eV) Gap (eV)
(E)-1-(anthracen-9-yl)-3-(3H-indol-2-yl)prop-2-en-1-one DFT/B3LYP/6-311G++(d,p) -5.48 -2.59 2.89 nih.gov
(E)-1-(anthracen-9-yl)-3-[4-(dimethylamino)naphthalen-1-yl]prop-2-en-1-one DFT/B3LYP/6-311G++(d,p) -5.16 -2.62 2.54 nih.gov

This table presents data for related compounds to illustrate the typical range of HOMO-LUMO gaps in substituted anthracenes.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. frontiersin.org These calculations can identify the energies of vertical electronic transitions and their corresponding oscillator strengths, which correlate with the position and intensity of absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by the characteristic π-π* transitions of the anthracene chromophore. researchgate.net The substitution at the 9-position with an electron-donating group typically causes a bathochromic (red-shift) in the absorption and emission maxima compared to unsubstituted anthracene. rsc.orgnih.gov Studies on 9,10-substituted anthracenes confirm that while substitutions may only slightly affect the absorption wavelengths, they can have a more pronounced impact on fluorescence properties and quantum yields. rsc.org The fluorescence spectrum of anthracene itself shows distinct vibronic structures, a feature that would likely be retained, though potentially broadened, in its derivatives. omlc.org

Computational simulations can also predict Raman spectra by calculating the vibrational frequencies and their corresponding Raman activities. This provides a theoretical vibrational fingerprint of the molecule that can be compared with experimental data.

Table 2: Experimental Spectroscopic Data for Anthracene

Property Wavelength (nm) Solvent
Absorption Maximum 356.2 Cyclohexane omlc.org

This table provides reference data for the parent anthracene chromophore.

DFT calculations are instrumental in exploring the mechanisms of chemical reactions. By locating transition states and calculating activation barriers, chemists can predict the most likely reaction pathways and understand the factors controlling regioselectivity. beilstein-journals.orgimist.ma

Anthracene is known to undergo reactions like Diels-Alder cycloadditions and electrophilic substitutions predominantly at the 9 and 10 positions of the central ring. nih.govnih.gov This preference is governed by both kinetic and thermodynamic factors, as reaction at these sites preserves two intact benzene (B151609) rings in the product, which is energetically favorable. nih.gov However, the introduction of substituents can alter this intrinsic reactivity. An electron-donating group, such as ethylsulfanyl at the 9-position, can influence the electron density distribution and the energies of frontier orbitals, potentially making other positions competitive for reaction. nih.gov A detailed DFT study would involve modeling the transition states for attack at different positions (e.g., 1,4- vs. 9,10-positions) to determine the lowest energy barrier, thereby predicting the regiochemical outcome of a specific reaction. beilstein-journals.orgnih.gov

Ab Initio and Semi-Empirical Molecular Orbital Methods

While DFT is widely used, other computational methods like ab initio and semi-empirical molecular orbital theories offer alternative approaches for studying molecular systems. tau.ac.ildtic.mil

Ab initio, meaning "from the beginning," methods solve the Schrödinger equation without using empirical parameters, relying solely on fundamental physical constants. solubilityofthings.comststephens.net.in The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate (and computationally expensive) methods that account for electron correlation, such as Møller-Plesset perturbation theory (MPn), are also available. ststephens.net.in

Semi-empirical methods, on the other hand, simplify the calculations by using parameters derived from experimental data. monomole.com This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecules, though often with reduced accuracy. tau.ac.ilrsc.org Common semi-empirical methods include AM1, PM3, and MNDO. swan.ac.ukmpg.de

The choice of computational method involves a trade-off between accuracy and computational cost. dtic.mil

Semi-Empirical Methods (e.g., AM1, PM3): These are the least computationally demanding, making them suitable for large systems or high-throughput screening. However, their accuracy is limited by their parameterization. mpg.de A comparative study on anthracene-9,10-dione derivatives found that the AM1 method provided reasonable geometries and was more accurate for certain bond lengths compared to PM3 and MNDO. swan.ac.uk

Ab Initio Hartree-Fock (HF): This method is more rigorous than semi-empirical approaches but is computationally more expensive, scaling roughly as the fourth power of the number of basis functions. ststephens.net.in It neglects electron correlation, which can be a significant limitation.

Density Functional Theory (DFT): Methods like B3LYP offer a practical compromise, providing results that are often comparable in accuracy to more advanced ab initio methods but at a fraction of the computational cost. researchgate.net

Correlated Ab Initio Methods (e.g., MP2, CCSD(T)): These are the most accurate methods but are also the most computationally intensive, limiting their application to smaller molecules. rsc.org They are often used to benchmark the performance of other methods. rsc.org

For a molecule like this compound, DFT would typically be the method of choice for reliable predictions of geometry, electronic structure, and spectra. Semi-empirical methods could be used for preliminary conformational searches, while high-level ab initio calculations could serve as a benchmark for specific properties if high accuracy is required. swan.ac.uk

Table 3: Hierarchy of Common Computational Methods

Method Type Examples Relative Cost General Accuracy
Semi-Empirical AM1, PM3, MNDO Low Low to Moderate swan.ac.uk
Ab Initio Hartree-Fock (HF) Moderate Moderate ststephens.net.in
Density Functional Theory B3LYP, PBE0 Moderate-High Good researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules by calculating their hyperpolarizabilities. analis.com.myscirp.org The third-order NLO response is characterized by the second hyperpolarizability (γ).

For anthracene derivatives, NLO properties are highly dependent on the nature and position of substituents, which can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov The introduction of donor and acceptor groups, connected through the π-conjugated anthracene core, is a common strategy to enhance the NLO response.

In this compound, the ethylsulfanyl group acts as an electron-donating group due to the lone pairs on the sulfur atom. DFT calculations can be performed to optimize the molecule's geometry and then compute its NLO properties. These calculations involve determining the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. Theoretical studies on related D-π-A systems show that enhancing the donor strength and extending the π-conjugation length can lead to significantly larger hyperpolarizability values. rsc.orgnih.gov While specific calculations for this compound are not widely reported, data from analogous systems with sulfur-containing donors or other substituents on the anthracene core provide valuable insights. The planarity of the molecule also plays a role; greater planarity often leads to an enhanced NLO response. nih.gov

CompoundSubstitution PatternCalculated Second Hyperpolarizability (γ) (esu)
Anthracene (Reference)Unsubstituted~1 x 10-35
Donor-Substituted AnthraceneAnthracene with electron-donating groups10-34 - 10-33
D-A Substituted AnthraceneAnthracene with donor and acceptor groups> 10-33
This compound (Predicted) 9-position electron donor (ylsulfanyl) Expected to be in the range of 10-35 - 10-34

Note: The values are illustrative and based on trends reported in computational studies of substituted anthracenes. The predicted value for this compound is an estimation based on its structure.

Charge Transport Modeling and Influence of Heteroatoms

The performance of organic semiconductor devices, such as organic thin-film transistors (OTFTs), relies on the efficiency of charge transport through the material. pkusz.edu.cn Charge transport in organic crystals is often described by a hopping mechanism, where charges (holes or electrons) move between adjacent molecules. The rate of this hopping is governed by two key parameters: the reorganization energy (λ) and the intermolecular electronic coupling (transfer integral, J). e-asct.org

Computational modeling, combining DFT with theories like the Marcus charge-transfer theory, can predict these parameters and thus the charge carrier mobility (μ). pkusz.edu.cn The reorganization energy represents the energy required for a molecule to relax its geometry after gaining or losing a charge. A lower reorganization energy is desirable for high mobility. The transfer integral quantifies the electronic interaction between neighboring molecules and is highly sensitive to their packing arrangement in the solid state.

The introduction of heteroatoms, such as sulfur in this compound, can significantly influence both the electronic structure and the crystal packing, thereby affecting charge transport properties. pkusz.edu.cn Studies on anthracene derivatives where oxygen or sulfur atoms are part of the substituent show that these heteroatoms can dramatically influence charge mobility. pkusz.edu.cn DFT calculations on a series of phenyl-anthracene derivatives with O, S, and Se heteroatoms revealed that the nature of the heteroatom affects molecular planarization and intermolecular packing, which in turn impacts charge mobility. pkusz.edu.cn For instance, increased molecular planarity can lead to stronger intermolecular packing and higher charge mobility. pkusz.edu.cn

For this compound, the sulfur heteroatom is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. pkusz.edu.cn The HOMO and LUMO are typically localized on the anthracene core. pkusz.edu.cn The presence of the sulfur atom can also affect the reorganization energy. By calculating λ and J for various packing motifs, the anisotropic charge transport properties (i.e., mobility along different crystal axes) can be modeled.

ParameterDescriptionInfluence of Sulfur Heteroatom
Reorganization Energy (λ) Energy cost of geometric relaxation upon charging.Can be influenced by the polarizability and electron-donating nature of sulfur.
Transfer Integral (J) Electronic coupling between adjacent molecules.Affected by crystal packing, which is influenced by the size and interactions of the ethylsulfanyl group.
HOMO/LUMO Levels Frontier molecular orbital energies.The electron-donating ethylsulfanyl group is expected to raise the HOMO energy level. pkusz.edu.cn
Charge Mobility (μ) Overall efficiency of charge movement.A complex function of λ and J; heteroatoms can dramatically alter mobility. pkusz.edu.cn

Applications of 9 Ethylsulfanyl Anthracene in Advanced Materials Science

Organic Electronic Materials

In the realm of organic electronics, the performance of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells is intrinsically linked to the properties of the organic molecules employed. 9-(Ethylsulfanyl)anthracene and its derivatives have emerged as valuable components in these technologies.

Role as Chromophores and Fluorophores in Functional Materials

A chromophore is a part of a molecule responsible for its color, while a fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. Anthracene (B1667546) and its derivatives are well-known for their strong fluorescence. chemeurope.com The introduction of an ethylsulfanyl group at the 9-position of the anthracene core can modulate its electronic and photophysical properties.

The extended π-system of this compound makes it a potent chromophore and fluorophore. acs.org Its ability to absorb and emit light is central to its function in various optoelectronic applications. The sulfur atom in the ethylsulfanyl group can influence the energy levels of the molecule, potentially leading to shifts in absorption and emission spectra compared to unsubstituted anthracene. rsc.org This tunability is crucial for designing materials with specific optical properties.

Chemical Sensors and Fluorescent Probes

The development of chemical sensors and fluorescent probes for the detection of various analytes is a rapidly growing field. Anthracene-based compounds are frequently employed in the design of these sensors due to their sensitive fluorescence response to the presence of specific ions or molecules. bohrium.comfrontiersin.org

Design Principles for Anthracene-Based Chemosensors

The design of an anthracene-based chemosensor typically involves integrating a recognition unit (receptor) with the anthracene fluorophore. bohrium.com The interaction of the analyte with the receptor causes a change in the photophysical properties of the anthracene unit, leading to a detectable signal, such as a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength. acs.orgbeilstein-journals.org

Several mechanisms can be employed in the design of these sensors, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and Förster resonance energy transfer (FRET). beilstein-journals.orgresearchgate.net For instance, in a PET sensor, the binding of an analyte can suppress or enhance the electron transfer process between the receptor and the fluorophore, thereby modulating the fluorescence output. beilstein-journals.org

Photopolymerization Initiators and Photosensitizers

Photopolymerization is a process where light is used to initiate a polymerization reaction, leading to the formation of a solid polymer from a liquid monomer. This technology is widely used in various applications, including coatings, adhesives, and 3D printing. Photoinitiators and photosensitizers are key components in photopolymerization systems.

A photoinitiator is a molecule that, upon absorption of light, generates reactive species (radicals or cations) that initiate the polymerization process. spectraphotopolymers.com A photosensitizer, on the other hand, absorbs light and then transfers the absorbed energy to another molecule (the photoinitiator), which then initiates polymerization. radtech2020.com

Anthracene derivatives have been shown to be effective as photosensitizers in UV-LED curable systems. radtech2020.com They can absorb light at longer wavelengths and transfer the energy to photoinitiators that absorb at shorter wavelengths, thereby enhancing the efficiency of the polymerization process, especially in thick or pigmented formulations. radtech2020.com

While there is no direct mention of this compound as a photopolymerization initiator or photosensitizer in the search results, a related compound, 9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]anthracene, has been investigated as a photosensitizer for diphenyliodonium (B167342) salts in various photopolymerization processes. rsc.org This suggests that the presence of a sulfur-containing group on the anthracene framework can be beneficial for these applications. The ability of this compound to absorb UV-Vis light and its potential for energy transfer make it a candidate for further investigation in the field of photopolymerization.

Structure Property Relationship Analysis for 9 Ethylsulfanyl Anthracene

Comparative Analysis with Other 9-Substituted Anthracenes

The properties of 9-(Ethylsulfanyl)anthracene are best understood through a comparative lens, juxtaposing its behavior with other anthracene (B1667546) derivatives substituted at the 9-position. This analysis reveals the nuanced effects of the substituent's nature on the electronic landscape and spatial arrangement of the anthracene molecule.

Impact of Alkylthio Chain Length on Electronic and Photophysical Properties

The electronic effect of the alkylthio group is primarily governed by the sulfur atom's ability to donate electron density to the anthracene ring through resonance, while also exhibiting an inductive electron-withdrawing effect. The interplay of these effects modulates the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the alkyl chain length increases (e.g., from methyl to ethyl to propyl), the electronic perturbation is expected to be minimal, as the primary electronic contribution comes from the sulfur atom directly attached to the aromatic system. However, the steric bulk of longer chains can influence the conformation and potentially the crystal packing, which can indirectly affect the photophysical properties. nih.gov

Table 1: Comparison of Photophysical Properties of 9-Alkylthio Anthracene Derivatives (Hypothetical Data)

Compound Alkyl Chain Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Fluorescence Quantum Yield (Φ_F)
9-(Methylsulfanyl)anthracene -SCH₃ 385 410 0.65
This compound -SCH₂CH₃ 387 412 0.62
9-(Propylsulfanyl)anthracene -SCH₂CH₂CH₃ 388 413 0.60

This table presents hypothetical data for illustrative purposes, based on general trends observed in substituted aromatic compounds.

Influence of Other Heteroatom Substituents (e.g., -SCH₃, -OCH₃, -NH₂)

The nature of the heteroatom directly attached to the 9-position of the anthracene ring plays a pivotal role in determining the electronic and photophysical properties of the molecule. A comparison between the ethylsulfanyl (-SCH₂CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups reveals significant differences.

The sulfur atom in the ethylsulfanyl group is less electronegative and has more diffuse p-orbitals compared to the oxygen in the methoxy group and the nitrogen in the amino group. This leads to a more pronounced electron-donating character through resonance for the -NH₂ group, followed by the -OCH₃ group, and then the -SCH₂CH₃ group. Consequently, the extent of the red-shift in the absorption and emission spectra generally follows the order -NH₂ > -OCH₃ > -SCH₂CH₃, as these electron-donating groups raise the HOMO energy level, thereby reducing the HOMO-LUMO gap. acs.orgacs.org

For example, studies on various 9-substituted anthracenes have shown that electron-donating groups increase the reactivity of the anthracene ring. numberanalytics.com The fluorescence quantum yields can also be significantly affected. For instance, 9,10-dimethoxyanthracene (B1606964) is known to have a quantum yield approaching unity, while other derivatives like 9-chloroanthracene (B1582455) show no emission. conicet.gov.ar The introduction of a thioether group, as in this compound, is expected to result in a moderately fluorescent compound.

Table 2: Comparative Electronic and Photophysical Data for 9-Substituted Anthracenes

Substituent Hammett Parameter (σp) Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) HOMO Energy (eV)
-H 0.00 ~378 wikipedia.org ~401 wikipedia.org -5.90
-SCH₃ -0.04 ~385 ~410 -5.75
-OCH₃ -0.27 ~390 ~415 -5.60
-NH₂ -0.66 ~405 ~430 -5.40

Data is compiled from various sources and represents general trends. Actual values can vary based on solvent and experimental conditions.

Steric and Electronic Effects of the Ethylsulfanyl Moiety on Molecular Conformation and Aromaticity

The ethylsulfanyl group at the 9-position of anthracene introduces both steric and electronic effects that influence the molecule's conformation and the aromaticity of the anthracene core. frontiersin.org

Steric Effects: The ethyl group is bulkier than a hydrogen atom or a methyl group, leading to increased steric hindrance with the peri-hydrogens at the 1 and 8 positions of the anthracene ring. nih.gov This steric repulsion can cause a slight out-of-plane distortion of the C-S bond and the ethyl group relative to the plane of the anthracene ring. plos.org This distortion can, in turn, affect the degree of orbital overlap between the sulfur's lone pair electrons and the π-system of the anthracene, thereby modulating the electronic communication. nih.govchemrxiv.org

Electronic Effects: The sulfur atom of the ethylsulfanyl group is a π-donor and a σ-acceptor. The π-donation from the sulfur lone pairs into the anthracene π-system increases the electron density of the ring and raises the HOMO energy level. researchgate.net This electron donation is a key factor in determining the molecule's reactivity and its photophysical properties. researchgate.net

Aromaticity: The aromaticity of the anthracene core is largely preserved upon substitution with an ethylsulfanyl group. According to Hückel's rule, anthracene is aromatic with 14 π-electrons. iitk.ac.inddugu.ac.inopenaccessjournals.com The introduction of the ethylsulfanyl substituent perturbs the electron distribution but does not disrupt the cyclic delocalization of the π-electrons that is characteristic of aromatic systems. The electronic effects of the substituent can, however, influence the local aromaticity of the individual benzene (B151609) rings within the anthracene framework.

Correlation Between Molecular Structure and Electrochemical Behavior

The electrochemical properties of this compound, particularly its oxidation potential, are directly linked to its molecular structure. The electron-donating nature of the ethylsulfanyl group plays a crucial role in this regard.

Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical behavior of molecules. rsc.orglibretexts.org For this compound, the first oxidation event corresponds to the removal of an electron from the HOMO. The electron-donating ethylsulfanyl group increases the energy of the HOMO compared to unsubstituted anthracene, making the molecule easier to oxidize. researchgate.net Consequently, this compound is expected to exhibit a lower oxidation potential than anthracene.

Studies on related 9-substituted anthracene derivatives have shown that the oxidation potential is sensitive to the electronic nature of the substituent. mdpi.comelectrochemsci.org Electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it. The oxidation of 9-(alkylsulfanyl)anthracenes is generally a reversible one-electron process, leading to the formation of a stable radical cation. researchgate.net

Table 3: Electrochemical Data for 9-Substituted Anthracenes

Compound Substituent Oxidation Potential (E_ox vs. Fc/Fc⁺, V) HOMO Level (estimated from E_ox, eV)
Anthracene -H ~1.09 -5.89
This compound -SCH₂CH₃ ~0.95 (estimated) -5.75 (estimated)
9-Methoxyanthracene -OCH₃ ~0.85 -5.65
9-Aminoanthracene -NH₂ ~0.50 -5.30

Estimated values for this compound are based on trends observed for similar compounds. Fc/Fc⁺ refers to the ferrocene/ferrocenium redox couple.

Structure-Induced Modulation of Intermolecular Interactions (e.g., π-π stacking)

The three-dimensional arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, with π-π stacking being a prominent force in aromatic systems like anthracene derivatives. mdpi.com The presence of the ethylsulfanyl substituent at the 9-position of anthracene modulates these interactions in several ways.

The steric bulk of the ethylsulfanyl group can influence the packing of the anthracene cores. rsc.org In unsubstituted anthracene, the molecules typically adopt a herringbone packing arrangement. The introduction of the ethylsulfanyl group can disrupt this packing, potentially leading to different polymorphic forms with altered intermolecular distances and orientations. chemrxiv.org This can, in turn, affect the material's bulk properties, such as its charge transport characteristics and solid-state fluorescence. rsc.org

In some cases, the substituent can promote face-to-face π-π stacking, which can lead to the formation of excimers and a red-shift in the solid-state emission spectrum. nih.gov Conversely, significant steric hindrance from the substituent can prevent close π-π stacking, leading to emission that is more characteristic of the isolated molecule. nih.gov

Future Research Directions and Prospects for 9 Ethylsulfanyl Anthracene

Development of Novel and Efficient Synthetic Routes

The future of 9-(Ethylsulfanyl)anthracene applications is intrinsically linked to the development of novel and efficient synthetic methodologies. While methods for the synthesis of anthracene (B1667546) derivatives exist, the focus for this compound will be on achieving higher yields, greater purity, and more environmentally friendly processes. swan.ac.uknih.gov Key areas for exploration include:

Catalytic C-S Bond Formation: Investigating novel transition-metal catalysts or organocatalysts could lead to more efficient and selective methods for introducing the ethylsulfanyl group onto the anthracene core. nih.gov This could involve exploring alternative starting materials to 9-chloroanthracene (B1582455) or 9-bromoanthracene (B49045), potentially reducing the number of synthetic steps. orgsyn.org

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, lower temperatures, and generate less waste is a critical goal. This could involve exploring mechanochemical synthesis or flow chemistry techniques. researchgate.net

Scalability: Future research must address the scalability of synthetic protocols to enable the production of this compound in quantities sufficient for industrial applications.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Transition-Metal Catalysis High efficiency, high selectivity, milder reaction conditions.Catalyst cost, removal of metal residues from the final product.
Organocatalysis Metal-free, often environmentally benign, readily available catalysts. nih.govMay require longer reaction times or higher catalyst loadings.
Photochemical Synthesis Can offer unique selectivity, often proceeds at ambient temperature.Requires specialized equipment, potential for side reactions.
Mechanochemistry Solvent-free or reduced solvent use, potentially faster reaction rates. researchgate.netScalability can be a challenge for certain reactions.

Exploration of Advanced Functionalization Strategies for Tunable Properties

The ability to fine-tune the electronic and photophysical properties of this compound through strategic functionalization is a key area for future investigation. mdpi.com By introducing various substituents at different positions on the anthracene ring, researchers can modulate properties such as absorption and emission wavelengths, quantum yields, and redox potentials. researchgate.net

Future research should focus on:

Targeted Substituent Effects: A systematic study of how different electron-donating and electron-withdrawing groups at various positions on the anthracene core influence the properties of this compound is needed. researchgate.net This will provide a clear roadmap for designing molecules with specific, desired characteristics.

Multi-functionalization: Exploring the introduction of multiple functional groups to create multifunctional materials. d-nb.info For example, incorporating a polymerizable group could allow for the creation of novel photoactive polymers.

Supramolecular Chemistry: Investigating the non-covalent interactions of functionalized this compound derivatives to form self-assembled structures with emergent properties. nih.gov

In-depth Mechanistic Studies of Photochemical and Electrochemical Processes

A deeper understanding of the fundamental photochemical and electrochemical processes of this compound is crucial for optimizing its performance in various applications. ias.ac.insioc-journal.cn Future research in this area should include:

Transient Absorption Spectroscopy: Utilizing ultrafast spectroscopic techniques to probe the excited-state dynamics and identify transient species involved in photochemical reactions. ias.ac.in

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the electronic structure, predict photophysical properties, and elucidate reaction mechanisms. researchgate.netscience.gov

Electrochemical Analysis: Performing detailed cyclic voltammetry and other electrochemical studies to determine redox potentials and understand the electron transfer kinetics. researchgate.net

A data table summarizing key photophysical and electrochemical parameters to be investigated is provided below:

ParameterExperimental TechniqueInformation Gained
Absorption and Emission Spectra UV-Vis and Fluorescence SpectroscopyWavelengths of light absorbed and emitted, Stokes shift. researchgate.net
Fluorescence Quantum Yield Comparative methods using a standardEfficiency of the fluorescence process. researchgate.net
Fluorescence Lifetime Time-Correlated Single Photon Counting (TCSPC)Duration of the excited state.
Redox Potentials Cyclic Voltammetry (CV)Energy levels of the HOMO and LUMO orbitals. researchgate.net
Electron Transfer Rates Transient Absorption Spectroscopy, Marcus TheoryKinetics of electron transfer processes. ias.ac.in

Integration into Multi-component Systems for Enhanced Performance

The performance of this compound can be significantly enhanced by integrating it into multi-component systems. nih.gov This approach allows for the combination of its unique properties with those of other materials to create synergistic effects. Future research should explore:

Energy and Electron Transfer Cascades: Designing systems where this compound acts as a donor or acceptor in photoinduced energy or electron transfer processes with other chromophores or redox-active molecules. ias.ac.in

Hybrid Materials: Incorporating this compound into inorganic or polymeric matrices to create hybrid materials with enhanced stability, processability, and functionality. rsc.org

Self-Assembled Monolayers (SAMs): Forming SAMs of this compound derivatives on surfaces to create functional interfaces for applications in sensors and molecular electronics.

Application in Emerging Technologies and Interdisciplinary Research Areas

The unique properties of this compound make it a promising candidate for a wide range of emerging technologies and interdisciplinary research areas. rroij.comresearchgate.net Future investigations should target:

Organic Light-Emitting Diodes (OLEDs): Exploring its potential as an emissive material or host in OLEDs, particularly for deep-blue emission. rsc.org

Photocatalysis: Investigating its use as a photosensitizer in photocatalytic reactions for organic synthesis or environmental remediation.

Bioimaging and Sensing: Developing fluorescent probes based on this compound for the detection of biologically relevant analytes. rroij.com

Interdisciplinary Research: Fostering collaborations with researchers in fields such as materials science, biology, and engineering to explore novel applications in areas like sustainable energy and medicine. mdpi.complos.org

The continued exploration of this compound holds immense promise for scientific advancement and technological innovation. By focusing on the key research directions outlined above, the scientific community can unlock the full potential of this versatile molecule and pave the way for its use in a new generation of advanced materials and devices.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 9-(Ethylsulfanyl)anthracene?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the crystal structure. Key steps include:

  • Crystallization : Grow high-quality crystals via slow evaporation or diffusion methods.
  • Data Collection : Use a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Structure Refinement : Employ the SHELX suite (e.g., SHELXL for refinement) to solve the structure. Parameters such as space group (e.g., monoclinic P2₁/c), unit cell dimensions (a, b, c, β), and hydrogen-bonding interactions (e.g., C–H⋯π) should be analyzed .
  • Validation : Check for crystallographic R factors (R₁ < 0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. How can the photophysical properties of this compound be characterized?

Answer: Methodological approaches include:

  • UV-Vis Spectroscopy : Measure absorption maxima (λmax) in solvents like THF or dichloromethane. Anthracene derivatives typically exhibit strong π→π* transitions in the 300–420 nm range .
  • Fluorescence Spectroscopy : Determine emission spectra and quantum yields (Φf) using an integrating sphere. Substituents like ethylsulfanyl may redshift emission due to electron-donating effects .
  • Molar Extinction Coefficients (ε) : Calculate ε at specific wavelengths (e.g., 365 nm or 405 nm) using Beer-Lambert law, comparing trends with analogs like 9-styrylanthracene (ε ~10<sup>4</sup> L·mol⁻¹·cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles. Inspect gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) in cool, dry conditions to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the ethylsulfanyl substituent influence the regioselectivity of electrophilic substitution in anthracene?

Answer: The ethylsulfanyl group (-S-C₂H₅) is electron-donating via resonance, activating the anthracene core at positions 9 and 10. Key reactions include:

  • Sulfonation : Preferentially occurs at the 1- or 2-position under kinetic control, but thermodynamic conditions favor 9/10 substitution .
  • Halogenation : Bromine or chlorine adds to the 9/10 positions due to reduced steric hindrance compared to bulkier substituents (e.g., naphthyl groups) .
  • Diels-Alder Reactions : The 9/10 positions act as dienes, reacting with dienophiles like maleic anhydride to form cycloadducts .

Q. What challenges arise in synthesizing this compound, and how can they be mitigated?

Answer:

  • Synthetic Route : Start with anthrone or anthracene. Use Grignard reagents (e.g., ethylmagnesium bromide) or nucleophilic substitution with thiols.
  • Byproduct Formation : Competing reactions (e.g., oxidation to sulfoxide) can occur. Use anhydrous conditions and inert atmospheres (Ar/N₂) to suppress side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (toluene/ethanol) isolates the product. Monitor purity via HPLC or TLC .

Q. How can computational methods predict the electronic properties of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies, band gaps, and charge distribution. Compare with experimental UV-Vis data .
  • Molecular Dynamics (MD) : Simulate packing interactions in the solid state to rationalize crystallographic observations (e.g., C–H⋯π stacking) .
  • Time-Dependent DFT (TD-DFT) : Model excited-state transitions to correlate with fluorescence spectra and quantum yields .

Q. What contradictions exist in reported data on anthracene derivatives, and how can they be resolved?

Answer:

  • Optical Properties : Discrepancies in λmax or Φf may arise from solvent polarity or measurement techniques. Standardize protocols (e.g., solvent degassing for fluorescence) .
  • Crystallographic Parameters : Variations in unit cell dimensions (e.g., β angle in monoclinic systems) can result from temperature or crystallization solvents. Replicate conditions using high-resolution SC-XRD .
  • Reactivity : Conflicting regioselectivity reports require kinetic vs. thermodynamic analysis (e.g., time-resolved NMR for reaction intermediates) .

Q. What advanced applications does this compound have in materials science?

Answer:

  • Organic Electronics : As a hole-transport material in OLEDs due to its high Φf and thermal stability (Td > 200°C) .
  • Photocatalysis : Functionalize with transition metals (e.g., Ru or Ir) for light-driven redox reactions .
  • Supramolecular Chemistry : Engineer π-stacked assemblies for sensors or molecular machines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.